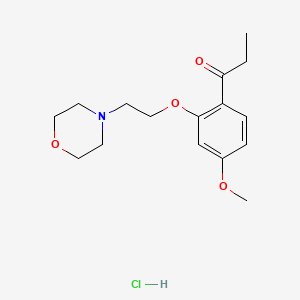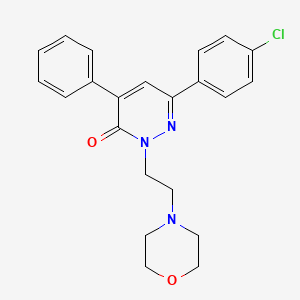
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazine derivatives, and other reagents that facilitate the formation of the pyridazinone core. Common reaction conditions may involve:
Condensation reactions: Using aldehydes and hydrazines under acidic or basic conditions.
Cyclization reactions: Formation of the pyridazinone ring through intramolecular cyclization.
Substitution reactions: Introducing the p-chlorophenyl and morpholinoethyl groups through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl groups to amines or alcohols.
Substitution: Halogenation, alkylation, or acylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyridazinones: Variants with different phenyl group substitutions.
Morpholinoethyl derivatives: Compounds with the morpholinoethyl group attached to different cores.
Uniqueness
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
特性
CAS番号 |
23338-59-2 |
|---|---|
分子式 |
C22H22ClN3O2 |
分子量 |
395.9 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-6-18(7-9-19)21-16-20(17-4-2-1-3-5-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2 |
InChIキー |
PXZDPMRCXQTANE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
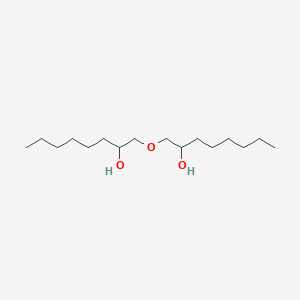
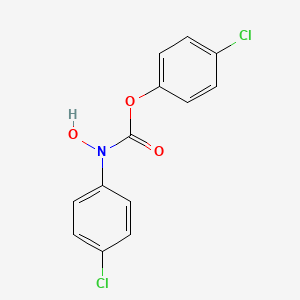

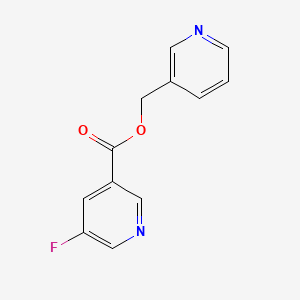
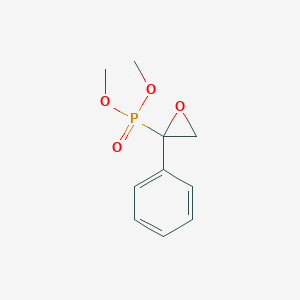
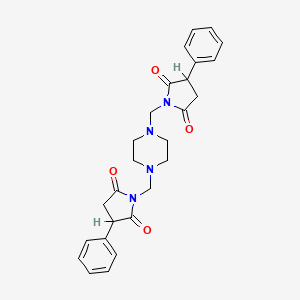

![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
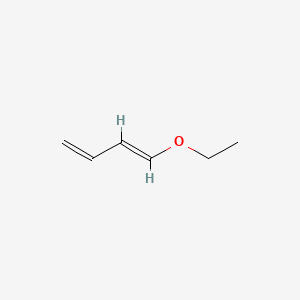
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)

![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
